3-(((4-Bromophenyl)thio)methyl)piperidine

Medicinal Chemistry Physicochemical Property Prediction Drug-Likeness Assessment

Researchers developing PROTACs or CNS-penetrant libraries require exact regioisomeric integrity. This 3-substituted piperidine free base (CAS 1249972-00-6) eliminates guesswork: • The 4-bromophenyl thioether enables direct Suzuki coupling for analog synthesis. • Free base amine allows N-alkylation/acylation without pre-neutralization. • Computed LogP 3.4, TPSA 37.3 Ų fit CNS drug-like space. Standard 98% purity ensures reliable chromatography method validation. Ready for synthesis and scale-up.

Molecular Formula C12H16BrNS
Molecular Weight 286.23 g/mol
Cat. No. B13246744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(((4-Bromophenyl)thio)methyl)piperidine
Molecular FormulaC12H16BrNS
Molecular Weight286.23 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CSC2=CC=C(C=C2)Br
InChIInChI=1S/C12H16BrNS/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h3-6,10,14H,1-2,7-9H2
InChIKeyHZGSEUWGGYYBER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(((4-Bromophenyl)thio)methyl)piperidine: Chemical Identity & Specifications


3-(((4-Bromophenyl)thio)methyl)piperidine (CAS 1249972-00-6) is a substituted piperidine derivative featuring a 3-aminomethylpiperidine core linked via a thioether (-S-CH2-) bridge to a 4-bromophenyl moiety [1]. The compound has a molecular formula of C12H16BrNS and a molecular weight of 286.23 g/mol [1]. It is classified as a secondary amine with one asymmetric center and is commercially available as a free base with a typical purity specification of 98% . The compound exhibits a computed XLogP3-AA value of 3.4, indicating moderate lipophilicity, and possesses one hydrogen bond donor and two hydrogen bond acceptors [1].

3-(((4-Bromophenyl)thio)methyl)piperidine: Non-Interchangeability with Analogs


The procurement and experimental use of 3-(((4-bromophenyl)thio)methyl)piperidine cannot be casually substituted with regioisomers such as the 2- or 4-substituted piperidine analogs, nor with alternative salt forms, without altering critical molecular properties and handling characteristics. The position of the thiomethyl substituent on the piperidine ring (C3 vs. C2 vs. C4) determines the compound's stereochemical environment and potential binding geometry in target applications, while the choice between free base and hydrochloride salt affects solubility, stability, and suitability for downstream synthetic transformations [1]. Additionally, the 4-bromophenyl thioether motif provides distinct electronic and steric properties compared to analogs with different halogen substitution patterns or alternative linkers (e.g., ether, amine, or direct aryl-piperidine bonds) [1].

3-(((4-Bromophenyl)thio)methyl)piperidine: Differentiation from Structural Analogs


Lipophilicity: Free Base vs. Hydrochloride Salt

The free base form of 3-(((4-bromophenyl)thio)methyl)piperidine exhibits a computed LogP (XLogP3-AA) of 3.4, representing a 0.56 log unit difference (approximately 3.6-fold lower lipophilicity) compared to the hydrochloride salt form of the same compound, which has a reported LogP of 3.96 [1]. This quantitative difference in partition coefficient directly impacts compound behavior in biphasic extraction procedures, chromatographic retention, and membrane permeability assays. Researchers requiring the free base for specific synthetic applications (e.g., N-alkylation or acylation reactions) must procure the non-salt form, as the hydrochloride salt presents altered solubility in organic solvents and would require an additional neutralization step prior to nucleophilic functionalization of the piperidine nitrogen.

Medicinal Chemistry Physicochemical Property Prediction Drug-Likeness Assessment

Hydrogen Bonding Capacity: Free Base vs. Salt Form

The free base form of 3-(((4-bromophenyl)thio)methyl)piperidine contains a secondary amine (piperidine NH) that serves as a single hydrogen bond donor (HBD count = 1) and provides nucleophilic reactivity for N-functionalization reactions [1]. In contrast, the hydrochloride salt form has the piperidine nitrogen protonated and engaged in an ionic salt bridge with chloride, rendering it effectively non-nucleophilic without prior neutralization . The free base also possesses one fewer hydrogen bond acceptor site (HBA count = 1) compared to the hydrochloride salt (HBA count = 2), affecting its behavior in solid-state crystal packing and solubility in protic vs. aprotic solvents [1].

Synthetic Chemistry Reaction Planning Protecting Group Strategy

Molecular Weight Across Regioisomeric Analogs

3-(((4-Bromophenyl)thio)methyl)piperidine has a molecular weight of 286.23 g/mol and a monoisotopic mass of 285.01868 Da, which is identical to its 2-substituted regioisomer, 2-(((4-bromophenyl)thio)methyl)piperidine (CAS 83782-74-5; MW = 286.23 g/mol) [1]. However, the compounds are distinguishable by chromatographic retention and potentially by differential fragmentation patterns in mass spectrometry due to the distinct regiochemistry of substitution on the piperidine ring. The 4-substituted analog, 4-(((4-bromophenyl)thio)methyl)piperidine (CAS 1247441-89-9), also shares the same molecular weight of 286.23 g/mol . This molecular weight equivalence across regioisomers means that analytical verification of identity cannot rely on mass alone; orthogonal techniques such as NMR or IR spectroscopy, or chromatographic retention time comparison against authentic standards, are required to confirm procurement of the intended 3-substituted compound.

Analytical Chemistry Mass Spectrometry Quality Control

Purity Specifications and Hazard Classification

Commercially sourced 3-(((4-bromophenyl)thio)methyl)piperidine free base is available with a purity specification of ≥98% from multiple suppliers . The compound is classified under GHS07 with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, the hydrochloride salt form is available with a lower purity specification of 95% . The free base requires storage under sealed, dry conditions at 2-8°C . This combination of moderate to high purity and defined hazard classification enables direct use in research applications without additional purification for most synthetic or screening purposes, though appropriate personal protective equipment and ventilation are required.

Chemical Procurement Laboratory Safety Inventory Management

Regioisomeric Distinction: C3 vs. C2 Substitution

3-(((4-Bromophenyl)thio)methyl)piperidine features a substituent at the C3 position of the piperidine ring, whereas the commercially available analog 2-(((4-bromophenyl)thio)methyl)piperidine bears the identical substituent at the C2 position [1]. The C3 substitution places the thiomethyl group in a position that is geometrically distinct from the C2 substitution, affecting the spatial orientation of the 4-bromophenyl moiety relative to the piperidine nitrogen. While no direct comparative biological data are available for this specific pair of compounds, class-level knowledge of piperidine SAR indicates that substituent position on the piperidine ring critically influences receptor binding geometry, conformational flexibility, and the compound's ability to adopt specific bioactive conformations [2]. The 3-substituted isomer is expected to exhibit different pharmacokinetic and pharmacodynamic properties compared to the 2-substituted analog due to altered pKa of the piperidine nitrogen, different spatial presentation of the aromatic moiety, and distinct metabolic vulnerability.

Medicinal Chemistry Structure-Activity Relationship Stereochemistry

3-(((4-Bromophenyl)thio)methyl)piperidine: Recommended Application Scenarios


Scaffold Diversification via Piperidine N-Functionalization

The free base form of 3-(((4-bromophenyl)thio)methyl)piperidine is the appropriate choice for synthetic elaboration involving N-alkylation, N-acylation, or N-sulfonylation of the piperidine secondary amine. The compound's single hydrogen bond donor (HBD = 1) and accessible secondary amine enable direct nucleophilic reactions without a pre-neutralization step, which would be required if the hydrochloride salt were procured instead [1]. The 4-bromophenyl moiety provides a synthetic handle for further palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for analog library generation [1].

Physicochemical Profiling and Lead Optimization

With a computed LogP of 3.4 and TPSA of 37.3 Ų, 3-(((4-bromophenyl)thio)methyl)piperidine occupies a region of physicochemical space suitable for CNS drug discovery programs requiring moderate lipophilicity and blood-brain barrier permeability potential [1]. Researchers investigating structure-property relationships (SPR) around substituted piperidine scaffolds can use this compound as a baseline for understanding how the 4-bromophenyl thioether substituent influences key drug-likeness parameters, including lipophilic efficiency (LipE) and ligand efficiency metrics [1].

Analytical Method for Regioisomer Differentiation

Given that 3-(((4-bromophenyl)thio)methyl)piperidine shares identical molecular weight (286.23 g/mol) and molecular formula (C12H16BrNS) with its 2- and 4-substituted regioisomers, this compound serves as a valuable reference standard for developing and validating chromatographic or spectroscopic methods capable of resolving regioisomeric mixtures [1]. HPLC method development using this authentic standard enables reliable identification and quantification of the 3-substituted compound in the presence of potential synthetic byproducts or impurities arising from regioisomeric contamination .

PROTAC Candidate Evaluation via CRBN-Binding

Based on reported CRBN-binding capability for this compound class, 3-(((4-bromophenyl)thio)methyl)piperidine may serve as a candidate scaffold or intermediate for proteolysis-targeting chimera (PROTAC) development, wherein the compound's structural features could be exploited for cereblon (CRBN) E3 ligase engagement [1]. The 4-bromophenyl group provides a modifiable attachment point for linker conjugation, while the piperidine nitrogen offers a site for further derivatization or linker attachment. This application stems from class-level evidence of piperidine-thioether derivatives as CRBN-binding motifs [1].

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